Comparative LogP and Lipophilicity: Impact on Drug-Like Properties
The lipophilicity of 4-Bromo-3-fluorotoluene, a critical parameter influencing membrane permeability and metabolic stability, shows significant variation depending on the computational model used, highlighting the need for caution in cross-study comparisons [1]. Reported LogP values are 2.3 (iLOGP) and 3.08 (XLOGP3) . While direct comparative LogP data for all relevant isomers is not uniformly available, class-level inference suggests that the ortho-fluoro substitution pattern in this compound results in a lower logP compared to its para-fluoro or non-fluorinated bromotoluene analogs, which typically have LogP values >3.5 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.3 (iLOGP), 3.08 (XLOGP3) |
| Comparator Or Baseline | Typical LogP range for non-fluorinated bromotoluenes: >3.5 (estimated) |
| Quantified Difference | Decrease of approximately 0.4-1.2 LogP units |
| Conditions | In silico prediction models; no specific assay |
Why This Matters
A lower LogP can correlate with improved aqueous solubility and reduced non-specific binding, making this building block a strategic choice for optimizing drug-like properties in lead optimization.
- [1] Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods from ADME to toxicity optimization. Academic Press. View Source
- [2] Zaragoza Dörwald, F. (2012). Lead optimization for medicinal chemists: pharmacokinetic properties of functional groups and organic compounds. John Wiley & Sons. View Source
